KOR Binding Affinity and Opioid Receptor Selectivity Profile: Aticaprant vs. PF-04455242, JDTic, and Navacaprant
Aticaprant binds human recombinant KOR with a Ki of 0.807 nM, representing approximately 3.7-fold weaker affinity than JDTic (Ki = 0.3 nM) but approximately 3.7-fold higher affinity than PF-04455242 (Ki = 3.0 nM) [1]. Critically, Aticaprant's selectivity window—30-fold over MOR (Ki = 24 nM) and 190-fold over DOR (Ki = 155 nM)—is narrower than navacaprant's (IC50: KOR = 0.8 nM, MOR = 110 nM, DOR = 6500 nM; ∼138-fold MOR, ∼8,125-fold DOR selectivity) but substantially wider than PF-04455242's (∼20-fold over MOR, Ki = 64 nM) [2]. This intermediate selectivity profile may confer a differentiated balance between KOR-mediated efficacy and potential MOR-mediated off-target effects.
| Evidence Dimension | KOR binding affinity (Ki) and selectivity ratio (MOR Ki / KOR Ki) |
|---|---|
| Target Compound Data | KOR Ki = 0.807 nM; MOR Ki = 24 nM; DOR Ki = 155 nM; Selectivity: 30-fold (MOR), 190-fold (DOR) |
| Comparator Or Baseline | JDTic: KOR Ki = 0.3 nM; PF-04455242: KOR Ki = 3.0 nM, MOR Ki = 64 nM, ∼20-fold; Navacaprant: KOR IC50 = 0.8 nM, MOR IC50 = 110 nM, ∼138-fold |
| Quantified Difference | Aticaprant KOR affinity: 2.7× weaker than JDTic, 3.7× stronger than PF-04455242; Selectivity: 1.5× wider MOR window vs PF-04455242, 4.6× narrower vs navacaprant |
| Conditions | Human recombinant opioid receptors expressed in CHO or HEK293 cells; radioligand binding assays ([3H]diprenorphine or [3H]U-69593 for KOR; [3H]DAMGO for MOR; [3H]DPDPE for DOR) |
Why This Matters
Procurement decisions for KOR tool compounds must balance target affinity with off-target selectivity; Aticaprant's intermediate selectivity profile relative to both older (JDTic, PF-04455242) and newer (navacaprant) antagonists makes it suitable for studies where moderate KOR selectivity with measurable but limited MOR engagement is experimentally desirable.
- [1] Rorick-Kehn LM, Witkin JM, Statnick MA, et al. LY2456302 is a novel, potent, orally-bioavailable small molecule kappa-selective antagonist with activity in animal models predictive of efficacy in mood and addictive disorders. Neuropharmacology. 2014;77:131-144. doi:10.1016/j.neuropharm.2013.09.021 View Source
- [2] Grimwood S, Lu Y, Schmidt AW, et al. Pharmacological characterization of 2-methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. J Pharmacol Exp Ther. 2011;339(2):555-566. doi:10.1124/jpet.111.185124 View Source
